![molecular formula C20H15N3O B2624001 N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide CAS No. 364620-71-3](/img/structure/B2624001.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide
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Overview
Description
“N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” is a benzimidazole derivative. Benzimidazole derivatives have been studied for their significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models . Some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase (GK) .
Synthesis Analysis
The synthesis of “N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” involves the preparation of N-benzimidazol-2yl substituted benzamide analogues . The process involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis
The molecular structure of “N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” was assessed through molecular docking investigations for predicting the bonding interactions of these derivatives with the residues in the allosteric site of GK protein .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” include the reaction of ortho-phenylenediamines with benzaldehydes .Scientific Research Applications
Synthesis and Biological Application
The compound is a part of the 1,2,3-triazoles family, which has received a great deal of attention in academics and industry . Even though absent in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Antibacterial Agents
Some novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents . These compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains .
Organic Light-Emitting Diodes (OLEDs)
The compound is used as functional materials in OLEDs . The information about the solubilities of the compound in organic solvents is crucial for the preparation of inks toward inkjet printing technology, which is considered to be a next-generation manufacturing method for OLED production .
Potent Pan Bcr-Abl Inhibitors
The compound has been used in the design and synthesis of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives as potent pan Bcr-Abl inhibitors .
Antioxidant and Antibacterial Activities
The compound has been synthesized and characterized for its antioxidant and antibacterial activities .
Antiparasitic and Antioxidant Activity
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity have been synthesized .
Allosteric Activators of Human Glucokinase
Newer N-benzimidazol-2yl benzamide analogues have been designed and synthesized as allosteric activators of human glucokinase . These compounds have revealed significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .
Anticancer Activity
The compound has shown the highest activity against Melanoma-MDA-MB-435, Leukemia-K-562 (Bcr-Abl+ve) and Breast Cancer-MDA-MB-468 cell lines .
Mechanism of Action
The mechanism of action of “N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” involves the activation of human glucokinase (GK). The derivatives of “N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” showed significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models .
Future Directions
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(14-7-2-1-3-8-14)21-16-10-6-9-15(13-16)19-22-17-11-4-5-12-18(17)23-19/h1-13H,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPPCWQBNXUGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide |
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